2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a nicotinic acid moiety linked to a pyrrolidinone ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors
Synthesis of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidinone derivative with a thiol compound, such as 2-mercaptoethanol, under mild conditions.
Attachment of Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidinone with nicotinic acid or its derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The nicotinic acid moiety can interact with nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism. The pyrrolidinone ring and thioether linkage may also contribute to the compound’s overall biological activity by interacting with other cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(2-Ethoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of both the nicotinic acid moiety and the pyrrolidinone ring linked via a thioether bond. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-20-6-5-15-10(16)7-9(12(15)17)21-11-8(13(18)19)3-2-4-14-11/h2-4,9H,5-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARRAQJVACLVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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